![molecular formula C11H13ClN2O B2716617 Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride CAS No. 1803592-37-1](/img/structure/B2716617.png)
Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
1. Derivative Formation
Spiro[indoline-3,2'-pyrrolidine] derivatives are synthesized from β-3-indolyl ketone oximes, showcasing the compound's versatility in forming diazaspirocycles which can be transformed into spiro oxindole derivatives (Tanaka, Mori, & Narasaka, 2004).
2. Catalytic Cyclizations
The compound has been used to create spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations, demonstrating the compound's utility in efficient and selective synthetic routes (Liang et al., 2020).
Chemical Properties and Applications
3. Enantioselective Organocatalysis
The compound is central in the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles], indicating its importance in producing biologically active derivatives with high enantiopurity and structural diversity (Chen et al., 2009).
4. Reductive Heterocyclization
Utilized in the asymmetric synthesis of (-)-horsfiline through an azomethine ylide cycloaddition/reductive heterocyclization approach, showcasing its role in constructing complex alkaloid structures (Cravotto et al., 2001).
Biological and Pharmacological Research
5. Receptor Chemotypes
Spiro[pyrrolidinyl-3,3'-oxindole] alkaloids and their analogues have been investigated as new ligands for aminergic G-protein coupled receptors (GPCRs), highlighting the potential pharmacological applications of these structures (Kelemen et al., 2017).
6. Antimicrobial and Enzyme Inhibitory Activities
Spirooxindole-pyrrolidine derivatives synthesized via 1,3-dipolar cycloaddition have been evaluated for antimicrobial activities and inhibition towards acetylcholinesterase, providing insights into the compound's potential for developing new antimicrobial and neuroprotective agents (Huang et al., 2018).
Wirkmechanismus
Target of Action
Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is found as a core motif in an array of biologically active natural products, pharmaceuticals, and their analogues . The absolute and relative configurations of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride have been proven to play a key role in the biological activity of spirocyclic compounds .
Mode of Action
The mode of action of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride involves a new type of azomethine ylides, which is in situ generated by the reaction of ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate . This compound reacts with 3-phenacylideneoxindoline-2-ones in ethanol to give polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields .
Biochemical Pathways
The compound is known to be involved in base-promoted (3 + 2) cycloadditions . This suggests that it may interact with various biochemical pathways, potentially influencing the function of proteins or enzymes involved in these pathways.
Result of Action
The result of the action of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is demonstrated by its cytotoxicity towards cancer cells . Specifically, certain compounds showed cytotoxicity towards HepG2 cells, and one compound showed promising cytotoxicity towards CT26 cells with an IC50 value of about 50 μg mL−1 in 24 h .
Action Environment
The action environment of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride can be influenced by various factors. For instance, the use of different catalysts can control the configuration of the stereocenters in the compound . .
Eigenschaften
IUPAC Name |
spiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10;/h1-4,12H,5-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZIWWQRNMVBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)
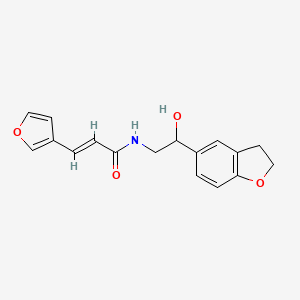
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)
![10-Hydroxyspiro[4.5]decan-8-one](/img/structure/B2716537.png)
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)
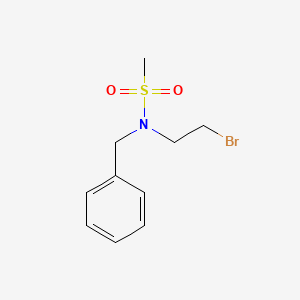

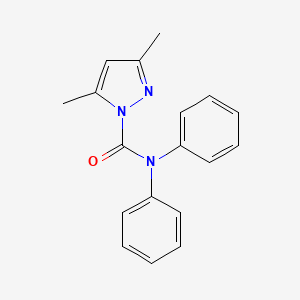


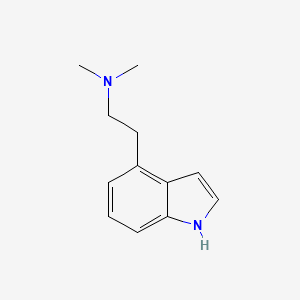
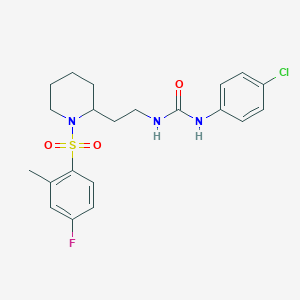
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)
![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)
